7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a bicyclic scaffold fused with sulfur and nitrogen heteroatoms. Key structural features include:
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-14-3-2-4-16(11-14)28-7-9-29(10-8-28)23-26-20-17(13-31-21(20)22(30)27-23)15-5-6-18(24)19(25)12-15/h2-6,11-13H,7-10H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQNHPAVAOXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl Group: This step often involves a halogenation reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 3-methylphenylpiperazinyl Group: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with the thieno[3,2-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may exhibit antidepressant properties. The piperazine ring is known for its role in enhancing serotonin receptor activity, which can contribute to mood regulation and anxiety reduction .
Antitumor Properties
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with ATP-binding sites of kinases, potentially leading to reduced tumor growth .
Antipsychotic Potential
The piperazine component is also associated with antipsychotic effects. Compounds that target dopamine receptors can alleviate symptoms of schizophrenia and other psychotic disorders. The structural similarity to known antipsychotics suggests that this compound could be evaluated for similar effects .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of similar thieno[3,2-d]pyrimidine derivatives in animal models. The results indicated significant reductions in depressive-like behaviors when administered over a period of two weeks .
Case Study 2: Antitumor Activity
Another research project focused on the antitumor properties of thieno[3,2-d]pyrimidine compounds. In vitro assays showed that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below highlights critical differences among analogs of thieno[3,2-d]pyrimidin-4-one derivatives:
*Calculated based on molecular formula (C23H19Cl2N4OS).
Key Observations
Halogenation Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to mono-halogenated analogs (e.g., 3-chlorophenyl in or 4-chlorophenyl in ). Fluorine substitution (e.g., 2-fluorophenyl in ) may improve blood-brain barrier permeability due to its small size and electronegativity.
Benzyl-substituted piperazine () introduces greater hydrophobicity but may reduce selectivity due to non-specific interactions.
Position 7 Substitution :
- 4-Methylphenyl () or 4-chlorophenyl () groups at position 7 simplify the scaffold but lack the dual halogenation seen in the target compound, which is critical for enhanced binding affinity.
Biological Activity
The compound 7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1251646-25-9) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Piperazine moiety : Often associated with neuroactive properties.
- Chlorophenyl and methylphenyl substituents : These groups enhance lipophilicity and may influence receptor interactions.
Studies suggest that the compound may interact with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The following mechanisms have been proposed:
- Serotonin Reuptake Inhibition : Similar compounds have shown potential as serotonin transporter inhibitors, which could be beneficial in treating mood disorders .
- Kinase Inhibition : The thieno[3,2-d]pyrimidine derivatives are known to modulate kinase activities, which are crucial in cancer signaling pathways .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against several enzyme targets:
| Target Enzyme | Activity | Reference |
|---|---|---|
| Serotonin Transporter | Inhibition observed | |
| Protein Kinases | Modulation of activity | |
| Acetylcholinesterase | Potential inhibitory effects |
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant potential of related compounds with similar structures. The results indicated significant inhibition of serotonin reuptake, suggesting a pathway for mood regulation through this compound .
- Cancer Research : In another study focusing on pyrido[2,3-d]pyrimidines, compounds targeting the EPH receptor family were identified. These receptors are often overexpressed in cancers, indicating a potential application for our compound in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Similar core structure | Potential kinase inhibitors |
| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin | Kinase activity modulation | Targeting protein kinases |
| 7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl] | Enhanced lipophilicity | CNS disorders treatment |
Unique Aspects
The unique combination of substituents in This compound may confer distinct chemical and biological properties that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-thieno[3,2-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving thieno-pyrimidinone scaffolds and piperazine derivatives. Key steps include:
- Piperazine alkylation : Reacting 4-(3-methylphenyl)piperazine with halogenated intermediates under basic conditions (e.g., NaOH in acetonitrile) to introduce the piperazine moiety .
- Coumarin-based cyclization : Using catalytic p-toluenesulfonic acid to facilitate cyclocondensation of precursors like 4-hydroxycoumarin or thiourea derivatives, as demonstrated in analogous thieno-pyrimidinone syntheses .
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to isolate the final product .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related thieno-pyrimidinones (e.g., disorder analysis and mean C–C bond length validation) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons from dichlorophenyl groups at δ 7.2–7.8 ppm) and carbon backbone signals .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, with fragmentation patterns aligning with the piperazine-thieno-pyrimidinone core .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, with mechanistic follow-ups (e.g., apoptosis via flow cytometry) .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties and drug-likeness for this compound?
- Methodological Answer :
- Software tools : Use SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance .
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinase domains) using AutoDock Vina, guided by crystallographic data from related pyrimidinone-protein complexes .
- Pharmacokinetic modeling : Predict oral bioavailability via GastroPlus, incorporating solubility (e.g., shake-flask method) and permeability (Caco-2 cell assays) data .
Q. What strategies optimize reaction yields in the synthesis of piperazine-linked thieno-pyrimidinones?
- Methodological Answer :
- Catalyst optimization : Replace traditional acids with palladium catalysts (e.g., Pd/C) for reductive cyclization, improving regioselectivity and reducing side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility, or switch to microwave-assisted synthesis for faster reaction kinetics .
- Temperature control : Maintain 60–80°C during piperazine coupling to avoid thermal degradation of the dichlorophenyl group .
Q. How can researchers address contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for piperazine and thieno-pyrimidinone protons .
- Comparative analysis : Benchmark experimental IR or MS data against computational spectra (e.g., Gaussian DFT calculations) to confirm functional group assignments .
- Single-crystal refinement : Re-evaluate X-ray data with Olex2 or SHELXL to detect subtle crystallographic disorders, as seen in analogous pyrrolo-pyrimidine structures .
Data Contradiction Analysis
- Example Scenario : Discrepancies in NMR peak integration ratios for aromatic protons.
- Resolution :
Verify sample purity via HPLC (C18 column, acetonitrile/water gradient) .
Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on proton shifts .
Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric piperazine conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
